

Physical properties of 2-Bromo-N-methylaniline (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	2-Bromo-N-methylaniline
Cat. No.:	B1330608
Get Quote	

An In-Depth Technical Guide to the Physical Properties of **2-Bromo-N-methylaniline**

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **2-Bromo-N-methylaniline** (CAS No. 6832-87-7), with a specific focus on its boiling point and density. Designed for the practicing scientist, this document moves beyond a simple recitation of values to provide in-depth procedural logic and field-proven experimental protocols for the accurate determination of these critical parameters. The methodologies detailed herein are grounded in fundamental physicochemical principles to ensure robust and reproducible data generation, a cornerstone of successful research and development in medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

2-Bromo-N-methylaniline is an aromatic amine and a substituted aniline derivative. Its molecular structure, characterized by a bromine atom ortho to the N-methylamino group on a benzene ring, makes it a valuable intermediate in organic synthesis.^[1] The precise arrangement of these functional groups dictates its reactivity and physical characteristics.

Identifier	Value	Source(s)
CAS Number	6832-87-7	[2][3][4]
Molecular Formula	C ₇ H ₈ BrN	[4][5]
Molecular Weight	186.05 g/mol	[2][4][5]
Canonical SMILES	CNc1ccccc1Br	[2]
InChI Key	SMVIAQFTVWDWDS-UHFFFAOYSA-N	[1][2]

```
graph "2-Bromo-N-methylaniline" {
  layout=neato;
  node [shape=none, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=12];

  C1 [pos="0,1.5!", label="C"];
  C2 [pos="-1.3,-0.75!", label="C"];
  C3 [pos="-0.81,-2.25!", label="C"];
```

```
// Benzene ring nodes
C1 [pos="0,1.5!", label="C"];
C2 [pos="-1.3,-0.75!", label="C"];
C3 [pos="-0.81,-2.25!", label="C"];
```

```
C4 [pos="0.81,-2.25!", label="C"];
C5 [pos="1.3,-0.75!", label="C"];
C6 [pos="0,0!", label="C", style=invis]; // Center for N// Substituent nodes
N [pos="2.6,0!", label="N"];
H_N [pos="3.2,0.75!", label="H"];
C_Me [pos="3.5,-0.75!", label="C"];
H1_Me [pos="4.1,-0.25!", label="H"];
H2_Me [pos="4.1,-1.25!", label="H"];
H3_Me [pos="3.0,-1.25!", label="H"];
Br [pos="-2.6,-0.75!", label="Br"];

// Benzene ring bonds
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C1 [len=1.5];
C1 -- C6 [style=invis, len=0.01]; // Connect to center for N attachment// Double bonds (approximated)
edge [style=bold];
C1 -- C2;
C3 -- C4;
C5 -- C1;

// Substituent bonds
edge [style=solid];
C5 -- N [len=1.5];
N -- H_N;
N -- C_Me;
C_Me -- H1_Me;
C_Me -- H2_Me;
C_Me -- H3_Me;
C2 -- Br [len=1.5];

// Implicit hydrogens on the ring (not drawn)
}
```

Caption: 2D representation of **2-Bromo-N-methylaniline**.

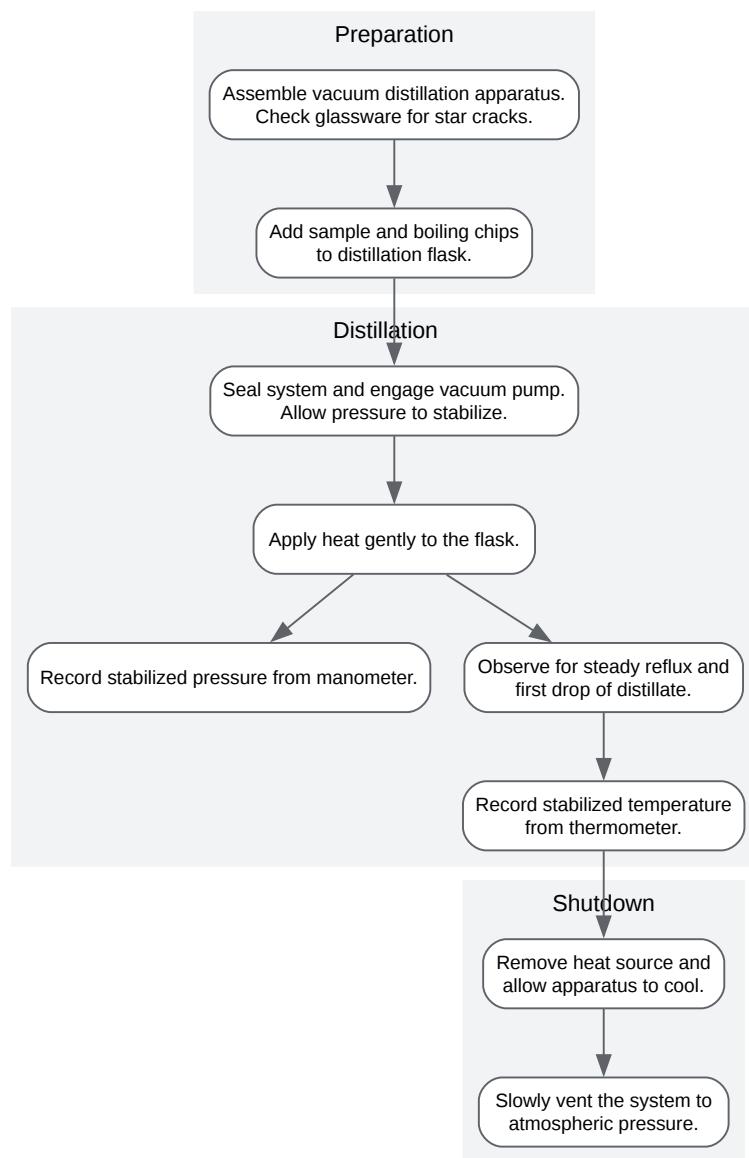
Core Physicochemical Properties

The physical properties of **2-Bromo-N-methylaniline** are essential for its purification, handling, and application in synthetic protocols. The following table summarizes its key quantitative data as reported in the literature.

Property	Value	Conditions	Source(s)
Boiling Point	107-109 °C	at 12 mmHg	[1] [2]
Density	1.589 g/mL	at 25 °C	[1] [2]
Refractive Index (n _D)	1.6070	at 20 °C	[1] [2]
Flash Point	103 °C	Closed Cup	[2]
Appearance	Brown Liquid	-	

Expert Commentary and Rationale

The boiling point of **2-Bromo-N-methylaniline** is reported at a significantly reduced pressure (12 mmHg), which is a critical piece of data. This indicates a high boiling point at standard atmospheric pressure (760 mmHg). Attempting to distill this compound at atmospheric pressure would require excessively high temperatures, risking thermal decomposition and the formation of impurities.[\[5\]](#)[\[6\]](#)[\[7\]](#) Therefore, vacuum distillation is the required method for purification, allowing the compound to boil at a much lower, non-destructive temperature.[\[2\]](#)
[\[5\]](#)


The density of approximately 1.59 g/mL is consistent with a halogenated aromatic compound. The presence of the heavy bromine atom significantly increases its density compared to non-halogenated analogues like N-methylaniline. This property is fundamental for calculations in gravimetric analysis and for predicting phase separation behavior in biphasic reaction systems.

Experimental Protocols for Property Determination

To ensure the highest degree of accuracy and reproducibility, standardized laboratory procedures must be employed. The following sections detail the authoritative methods for determining the boiling point and density of **2-Bromo-N-methylaniline**.

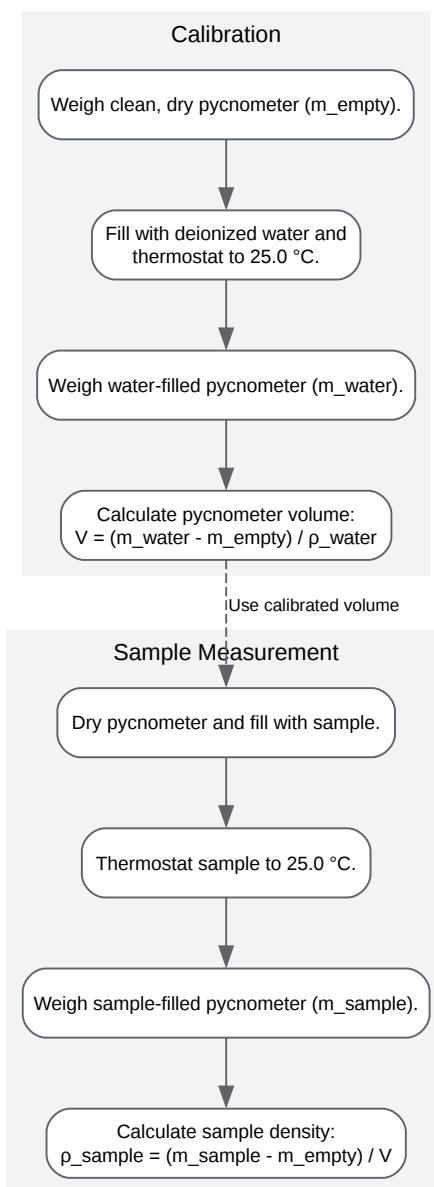
Boiling Point Determination via Vacuum Distillation

Causality and Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[\[2\]](#) For high-boiling-point compounds, reducing the external pressure via a vacuum allows this equilibrium to be reached at a lower temperature, thus preventing thermal degradation.[\[5\]](#)[\[6\]](#)[\[7\]](#) This protocol describes the definitive method for measuring the boiling point of **2-Bromo-N-methylaniline** under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Step-by-Step Methodology:


- Apparatus Assembly: Assemble a standard vacuum distillation apparatus using ground-glass jointed glassware. Ensure all glassware is free of cracks or defects.^[2] The setup includes a round-bottom distillation flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer.
- Sample Preparation: Place a magnetic stir bar or boiling chips into the distillation flask to ensure smooth boiling. Add a sufficient quantity of **2-Bromo-N-methylaniline** to the flask (typically filled to no more than half its volume).
- System Sealing: Lightly grease all ground-glass joints with vacuum grease to ensure an airtight seal. Securely clamp the apparatus.
- Pressure Reduction: Turn on the cooling water to the condenser. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Allow the pressure to drop and stabilize at the desired level (e.g., 12 mmHg). Record the stable pressure reading

from the manometer.

- Heating and Observation: Begin gently heating the distillation flask using a heating mantle. Observe the sample for the onset of boiling and the subsequent ring of condensing vapor rising up the distillation head.
- Temperature Reading: The boiling point is the temperature recorded on the thermometer when its bulb is fully bathed in vapor and the temperature reading has stabilized during the collection of the first few drops of distillate in the receiving flask.^[7] This ensures the reading reflects the true liquid-vapor equilibrium temperature.
- System Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly venting it back to atmospheric pressure to prevent breakage.

Density Determination via Pycnometry

Causality and Principle: Pycnometry is a highly accurate method for determining the density of a liquid.^[8] It relies on the precise measurement of the mass of a specific, known volume of the liquid. A pycnometer, or specific gravity bottle, is a glass flask with a precisely calibrated volume. The protocol's trustworthiness is established by first calibrating the pycnometer's volume with a reference substance of known density (e.g., deionized water) at a controlled temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination via Pycnometry.

Step-by-Step Methodology:

- Preparation: Thoroughly clean and dry a pycnometer of appropriate volume (e.g., 10 or 25 mL). Allow it to equilibrate to room temperature.
- Mass of Empty Pycnometer: Using a calibrated analytical balance, accurately weigh the empty, dry pycnometer along with its stopper. Record this mass as m_{empty} .^[9]
- Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a thermostatic water bath set to a precise temperature (e.g., 25.0 °C) and allow it to equilibrate for at least 20 minutes.

- Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m_{water} .
- Volume Calculation: Calculate the precise volume (V) of the pycnometer at the test temperature using the known density of water (ρ_{water}) at that temperature: $V = (m_{\text{water}} - m_{\text{empty}}) / \rho_{\text{water}}$
- Sample Measurement: Empty and thoroughly dry the calibrated pycnometer. Fill it with **2-Bromo-N-methylaniline**, insert the stopper, and thermostat it to the same temperature (25.0 °C).
- Mass of Sample-Filled Pycnometer: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass as m_{sample} .
- Density Calculation: Calculate the density of the sample (ρ_{sample}) using the calibrated volume: $\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / V$

Safety and Handling

2-Bromo-N-methylaniline is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).^{[2][3][5]} It is also known to cause skin and serious eye irritation.^[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.^[3] All handling should be performed in a well-ventilated chemical fume hood.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-溴-N-甲基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. store.astm.org [store.astm.org]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. che.utah.edu [che.utah.edu]
- To cite this document: BenchChem. [Physical properties of 2-Bromo-N-methylaniline (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330608#physical-properties-of-2-bromo-n-methylaniline-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com